molecular formula C16H14N2O4S2 B14113490 4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B14113490
M. Wt: 362.4 g/mol
InChI Key: JEAVWYPQIONRJP-UHFFFAOYSA-N
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Description

4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that combines elements of indole, thiazolidine, and butanoic acid. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of 1-methyl-2-oxoindole-3-carbaldehyde with thiosemicarbazide to form the thiazolidine ring. This intermediate is then reacted with butanoic acid derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H14N2O4S2

Molecular Weight

362.4 g/mol

IUPAC Name

4-[5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C16H14N2O4S2/c1-17-10-6-3-2-5-9(10)12(14(17)21)13-15(22)18(16(23)24-13)8-4-7-11(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)

InChI Key

JEAVWYPQIONRJP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O

Origin of Product

United States

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